SERT and NET Binding Affinity: SNRI-H05 vs. Duloxetine and Venlafaxine
SNRI-H05 exhibits balanced, high-affinity binding at both human SERT and NET. Its Ki values for SERT (4.81 nM) and NET (6.72 nM) are reported from the primary characterization study [1]. For comparison, duloxetine, a gold-standard SNRI, has reported Ki values of approximately 0.8 nM (SERT) and 7.5 nM (NET) in human transporter binding assays [2]. Venlafaxine, another common SNRI, is significantly less potent, with Ki values of approximately 82 nM (SERT) and 2480 nM (NET) [3]. While duloxetine shows higher SERT affinity, SNRI-H05 achieves a more balanced transporter inhibition profile with a SERT/NET ratio near unity, which contrasts with venlafaxine's 30-fold SERT selectivity. This balanced profile is hypothesized to drive superior dual monoamine elevation in vivo [4].
| Evidence Dimension | In vitro binding affinity (Ki) for human SERT and NET |
|---|---|
| Target Compound Data | SNRI-H05: SERT Ki = 4.81 nM; NET Ki = 6.72 nM [1] |
| Comparator Or Baseline | Duloxetine: SERT Ki ≈ 0.8 nM, NET Ki ≈ 7.5 nM [2]. Venlafaxine: SERT Ki ≈ 82 nM, NET Ki ≈ 2480 nM [3] |
| Quantified Difference | H05 is 17-fold more potent at SERT and 369-fold more potent at NET than venlafaxine. H05 SERT/NET ratio = 0.72 (balanced); Venlafaxine SERT/NET ratio = 0.033 (highly SERT-selective). Duloxetine SERT/NET ratio = 0.11. |
| Conditions | Radioligand binding assays using human recombinant transporters (cells/tissue unspecified for H05; human HEK-293 or similar for comparators). |
Why This Matters
For end-users requiring simultaneous and balanced elevation of both serotonin and norepinephrine, SNRI-H05's near-unity SERT/NET ratio is a distinct advantage over venlafaxine's extreme SERT bias, directly impacting the neurochemical output in experimental models.
- [1] Xu X, Wei Y, Guo Q, et al. Pharmacological Characterization of H05, a Novel Serotonin and Noradrenaline Reuptake Inhibitor with Moderate 5-HT2A Antagonist Activity for the Treatment of Depression. J Pharmacol Exp Ther. 2018;365(3):624-635. View Source
- [2] Bymaster FP, Dreshfield-Ahmad LJ, Threlkeld PG, et al. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors. Neuropsychopharmacology. 2001;25(6):871-880. View Source
- [3] Tatsumi M, Groshan K, Blakely RD, Richelson E. Pharmacological profile of antidepressants and related compounds at human monoamine transporters. Eur J Pharmacol. 1997;340(2-3):249-258. View Source
- [4] Xu X, et al. (Supplemental Data). Microdialysis analysis revealing H05-induced 5-HT and NE release. J Pharmacol Exp Ther. 2018. View Source
